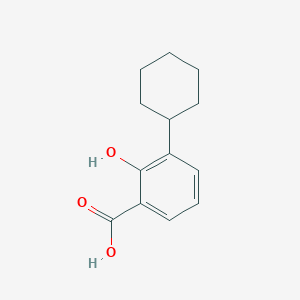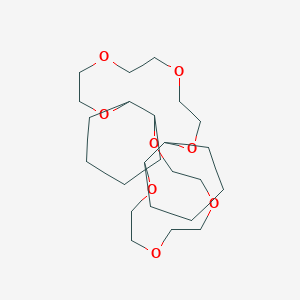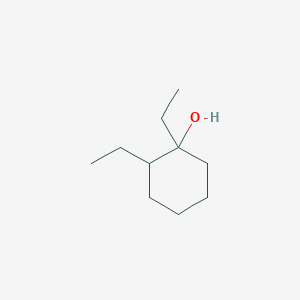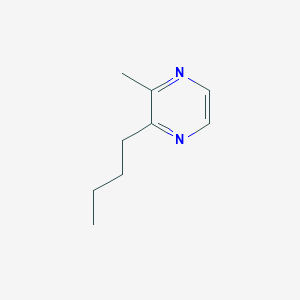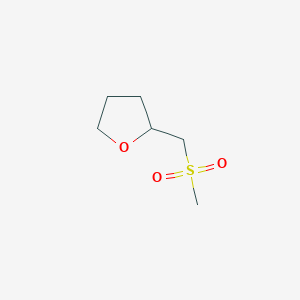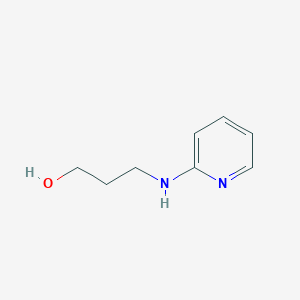
1,1,1,3-Tetrachlorooctane
Overview
Description
1,1,1,3-Tetrachlorooctane is an organic compound with the molecular formula C8H14Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to an octane backbone
Preparation Methods
The synthesis of 1,1,1,3-Tetrachlorooctane typically involves the chlorination of octane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the exclusion of moisture to prevent side reactions. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,1,1,3-Tetrachlorooctane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups under appropriate conditions. Common reagents include halogenating agents like bromine or iodine.
Reduction Reactions: The compound can be reduced to form lower chlorinated derivatives. Reagents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Rearrangement Reactions: Under certain conditions, this compound can undergo rearrangement to form different isomers. This can be facilitated by the presence of Lewis acids or other catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction may yield 1,1,3-trichlorooctane, while substitution with bromine may produce 1,1,1,3-tetrabromooctane.
Scientific Research Applications
1,1,1,3-Tetrachlorooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chlorinated compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with chlorinated moieties.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which 1,1,1,3-Tetrachlorooctane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1,1,1,3-Tetrachlorooctane can be compared with other chlorinated hydrocarbons such as:
- 1,1,1,3-Tetrachloropropane
- 1,1,1,3-Tetrachlorobutane
- 1,1,1,3-Tetrachlorohexane
These compounds share similar chemical properties but differ in their carbon chain length and the position of chlorine atoms
Properties
IUPAC Name |
1,1,1,3-tetrachlorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl4/c1-2-3-4-5-7(9)6-8(10,11)12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGHONGVQHTQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505061 | |
| Record name | 1,1,1,3-Tetrachlorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18088-13-6 | |
| Record name | 1,1,1,3-Tetrachlorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



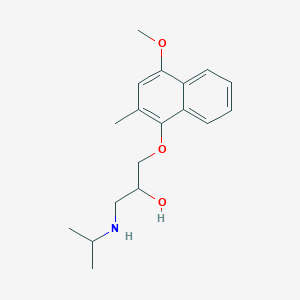

![4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide](/img/structure/B97979.png)
